5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the halogenation of a naphthalenone precursor. For example, starting with 3,4-dihydronaphthalen-1(2H)-one, selective chlorination and fluorination can be carried out using reagents like thionyl chloride and elemental fluorine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are chosen to optimize yield and purity. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in modern industrial processes.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 5-chloro-6-fluoro-1-naphthoic acid, while reduction could produce 5-chloro-6-fluoro-1-naphthalenol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3,4-dihydronaphthalen-1(2H)-one
- 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
The unique combination of chlorine and fluorine atoms in 5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one can result in distinct chemical and biological properties compared to its analogs. These differences can be exploited in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C10H8ClFO |
---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
5-chloro-6-fluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8ClFO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2 |
InChI Key |
CQMGNSJGJWCBJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2Cl)F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.